molecular formula C20H20N4O3S B2914595 5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897483-37-3

5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2914595
CAS No.: 897483-37-3
M. Wt: 396.47
InChI Key: CUOQPIRIAPXIGW-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a piperazine ring substituted with a nitrobenzoyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole coreThe final step involves the acylation of the piperazine nitrogen with 2-nitrobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
  • 5,7-dimethyl-2-[4-(2-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole
  • 2-[4-(2-nitrobenzoyl)piperazin-1-yl]-dihydrobenzothiazole

Uniqueness

5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both the dimethyl groups on the benzothiazole ring and the nitrobenzoyl group on the piperazine ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for research and development .

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-11-14(2)18-16(12-13)21-20(28-18)23-9-7-22(8-10-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOQPIRIAPXIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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